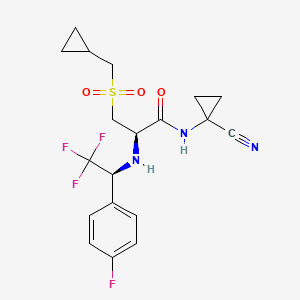
Trifluoroethylamine inhibitor, 12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroethylamine inhibitor, 12, is a compound known for its potent inhibitory effects on specific enzymes, particularly cathepsin K. This compound is characterized by the presence of a trifluoroethylamine group, which enhances its metabolic stability and potency compared to other similar inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trifluoroethylamine inhibitor, 12, typically involves the condensation reaction of trifluoroacetaldehyde with ammonia water, followed by a reduction reaction to yield trifluoroethylamine . Another method includes the amination of CHF2CH2X with ammonia gas in the presence of a solvent and a catalyst .
Industrial Production Methods: Industrial production methods for trifluoroethylamine involve the use of trifluoroacetaldehyde and ammonia water, followed by reduction. This method is favored for its simplicity, low cost, and environmental friendliness .
化学反応の分析
Types of Reactions: Trifluoroethylamine inhibitor, 12, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions are commonly used in its synthesis.
Substitution: The trifluoroethylamine group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are often employed.
Major Products: The major products formed from these reactions include various trifluoroethylamine derivatives, which are used in different applications .
科学的研究の応用
Trifluoroethylamine inhibitor, 12, has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its potent inhibitory effects are being explored for the treatment of diseases such as osteoporosis.
作用機序
The mechanism of action of trifluoroethylamine inhibitor, 12, involves its interaction with specific enzymes. The trifluoroethylamine group allows the compound to form stable hydrogen bonds with the enzyme’s active site, inhibiting its activity. This interaction is particularly effective in inhibiting cathepsin K, an enzyme involved in bone resorption .
類似化合物との比較
Odanacatib: A drug used for the treatment of osteoporosis, which also inhibits cathepsin K.
Trifluoromethyl derivatives: These compounds share similar inhibitory properties and are used in various applications.
Uniqueness: Trifluoroethylamine inhibitor, 12, is unique due to its enhanced metabolic stability and potency compared to other inhibitors. The presence of the trifluoroethylamine group allows for stronger and more stable interactions with enzyme active sites, making it a more effective inhibitor .
特性
分子式 |
C19H21F4N3O3S |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanamide |
InChI |
InChI=1S/C19H21F4N3O3S/c20-14-5-3-13(4-6-14)16(19(21,22)23)25-15(10-30(28,29)9-12-1-2-12)17(27)26-18(11-24)7-8-18/h3-6,12,15-16,25H,1-2,7-10H2,(H,26,27)/t15-,16-/m0/s1 |
InChIキー |
NOTSCKFHTQJLMM-HOTGVXAUSA-N |
異性体SMILES |
C1CC1CS(=O)(=O)C[C@@H](C(=O)NC2(CC2)C#N)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F |
正規SMILES |
C1CC1CS(=O)(=O)CC(C(=O)NC2(CC2)C#N)NC(C3=CC=C(C=C3)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


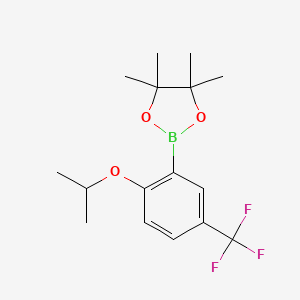
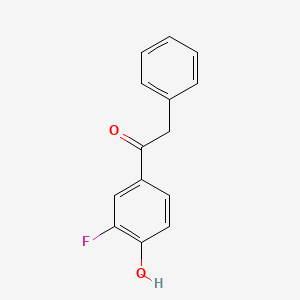
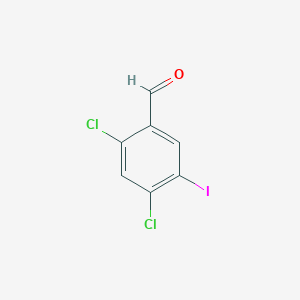
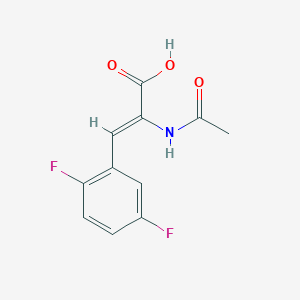
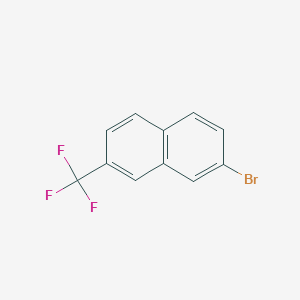
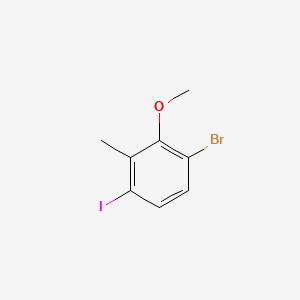
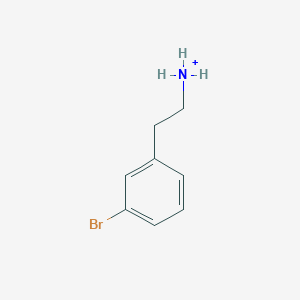
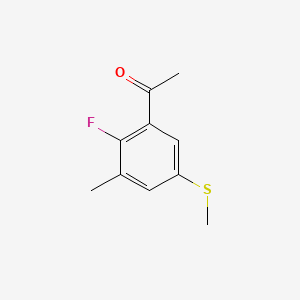
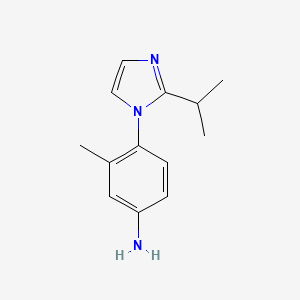
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
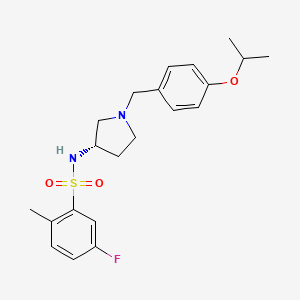

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
